1-(4-Chlorobenzyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEXCMVFRCTUOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404106 | |
| Record name | 1-[(4-chlorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59507-42-5 | |
| Record name | 1-[(4-chlorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 4 Chlorobenzyl Piperidine
Established Synthetic Routes to 1-(4-Chlorobenzyl)piperidine
Traditional methods for synthesizing this compound rely on well-established organic reactions, including nucleophilic substitution and reductive amination. These routes are valued for their reliability and scalability.
Nucleophilic substitution is a cornerstone of organic synthesis and provides a direct method for the N-alkylation of piperidine (B6355638). This approach involves the reaction of the piperidine nitrogen, acting as a nucleophile, with an electrophilic 4-chlorobenzyl halide, typically 4-chlorobenzyl chloride.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group. This one-step process results in the formation of the C-N bond and yields this compound. To drive the reaction to completion and neutralize the hydrogen chloride byproduct, a base is typically added.
Commonly employed bases and reaction conditions are summarized in the table below. The choice of solvent and base can influence reaction rates and yields. Aprotic polar solvents are often preferred as they can solvate the cation without strongly interacting with the nucleophile.
| Reactants | Base | Solvent | Conditions | Yield |
| Piperidine, 4-Chlorobenzyl chloride | K₂CO₃, KI (catalyst) | Butanone | Reflux, 18 hours | ~57% chemicalbook.com |
| Piperidine, 4-Chlorobenzyl chloride | Triethylamine (B128534) (Et₃N) | Dichloromethane (B109758) (CH₂Cl₂) | Room Temperature | High |
| Piperidine, 4-Chlorobenzyl chloride | Sodium Bicarbonate (NaHCO₃) | Acetonitrile (B52724) (CH₃CN) | 60 °C | Moderate |
This table presents typical conditions for the synthesis of N-benzylpiperidines via nucleophilic substitution. Yields are illustrative and can vary based on specific reaction parameters.
Reductive amination is another powerful and widely used method for synthesizing substituted amines like this compound. researchgate.net This two-step, one-pot process involves the reaction of an aldehyde or ketone with an amine, followed by the reduction of the resulting imine or iminium ion intermediate. researchgate.net
For the synthesis of this compound, this strategy involves the condensation of piperidine with 4-chlorobenzaldehyde (B46862). The initial reaction forms an unstable iminium ion intermediate. This intermediate is then reduced in situ by a selective reducing agent to form the final tertiary amine product.
A key advantage of this method is its versatility and the use of mild reducing agents that are compatible with a wide range of functional groups. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this transformation as it is mild, selective for imines over carbonyls, and does not require acidic conditions. nih.gov
General Reductive Amination Protocol:
A solution of the amine (piperidine) and the carbonyl compound (4-chlorobenzaldehyde) is stirred in a suitable solvent, often 1,2-dichloroethane or dichloromethane. nih.gov A mild reducing agent, such as sodium triacetoxyborohydride, is then added to the mixture. nih.gov The reaction is typically stirred at room temperature until completion. nih.gov
| Amine | Carbonyl Compound | Reducing Agent | Solvent | Typical Yield |
| Piperidine | 4-Chlorobenzaldehyde | Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane | >80% nih.gov |
| Piperidine | 4-Chlorobenzaldehyde | Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | >75% |
This table illustrates common reagent combinations for the synthesis of this compound via reductive amination.
In some cases, the synthesis of complex derivatives of this compound requires multistep protocols. These sequences allow for the gradual construction of the target molecule, often starting from a pre-functionalized piperidine or benzaldehyde ring. nih.gov A multistep approach provides the flexibility to introduce various substituents and control stereochemistry.
An example of a multistep synthesis might involve the initial preparation of a functionalized piperidin-4-one, followed by a series of transformations to build the desired structure. For instance, a synthesis could follow these general steps:
Piperidone Functionalization: An N-protected piperidin-4-one undergoes reactions like conjugate addition to introduce substituents at the 3-position. nih.gov
Homologation: The ketone can be converted into an elongated chain using reactions like the Wittig reaction to add a two-carbon unit. nih.gov
Functional Group Interconversion: The newly introduced functional group (e.g., an ester) is reduced to an alcohol. nih.gov
Reductive Amination: The N-protective group is removed, and the resulting secondary amine is subjected to reductive amination with 4-chlorobenzaldehyde to install the 4-chlorobenzyl group.
This approach allows for the synthesis of highly substituted piperidine derivatives with precise control over the molecular architecture. nih.gov
Advanced Methodologies in the Synthesis of this compound Derivatives
Modern synthetic chemistry is increasingly focused on developing more efficient, rapid, and environmentally friendly methods. Advanced methodologies like microwave-assisted synthesis and green chemistry approaches are being applied to the synthesis of piperidine derivatives to meet these goals.
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. By using microwave irradiation to heat the reaction mixture, this technique often leads to significantly reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.gov
The synthesis of piperidine-containing compounds has benefited from this technology. nih.govmdpi.com For example, the final nucleophilic substitution step to introduce a substituted piperidine moiety onto a heterocyclic core can be efficiently carried out under microwave irradiation. researchgate.net In the context of this compound derivatives, a key condensation or substitution reaction could be performed in a microwave reactor to dramatically shorten the synthesis time from hours to minutes. nih.gov
Comparison of Conventional vs. Microwave-Assisted Synthesis:
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Several hours to days | Minutes |
| Product Yield | Moderate to high | Often higher, excellent yields reported nih.govmdpi.com |
| Energy Efficiency | Lower (heats entire apparatus) | Higher (direct heating of solvent/reagents) |
| Side Reactions | More prevalent due to long reaction times | Often reduced, leading to cleaner products |
This table provides a general comparison, highlighting the typical advantages of microwave-assisted synthesis in organic reactions.
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it In the synthesis of piperidine derivatives, this has led to the development of one-pot, multi-component reactions (MCRs), the use of environmentally benign catalysts, and solvent-free reaction conditions. ajchem-a.comgrowingscience.com
Multi-component reactions are particularly attractive as they allow for the construction of complex molecules like highly substituted piperidines in a single step from three or more starting materials. growingscience.com This approach improves atom economy and reduces waste by minimizing intermediate isolation and purification steps. Catalysts such as citric acid and even water have been employed to promote these reactions under green conditions. ajchem-a.comgrowingscience.com
Examples of Green Chemistry Strategies:
One-Pot Multi-Component Synthesis: The reaction of an aromatic aldehyde, an amine, and a β-ketoester can be catalyzed by a green catalyst like citric acid to produce highly functionalized piperidines. growingscience.com
Water as a Catalyst/Solvent: In certain procedures, water can act as a catalyst through hydrogen bonding, promoting the reaction in an environmentally friendly medium. ajchem-a.com
Solvent-Free Reactions: Performing reactions without a solvent, often with microwave assistance, can significantly reduce volatile organic compound (VOC) emissions and simplify product workup. nih.gov
These green approaches offer a sustainable alternative to traditional synthetic methods for preparing piperidine derivatives. unibo.it
Phase Transfer Catalysis in N-Alkylation Reactions
The N-alkylation of piperidine with 4-chlorobenzyl chloride is a primary method for the synthesis of this compound. Phase Transfer Catalysis (PTC) offers an efficient and environmentally benign approach for this transformation. acsgcipr.org PTC facilitates the reaction between reactants located in different phases, typically a liquid-liquid or solid-liquid system. crdeepjournal.org In this context, the piperidine nucleophile resides in the aqueous or solid phase, while the 4-chlorobenzyl chloride substrate is in an immiscible organic solvent. crdeepjournal.org
The mechanism involves a catalytic agent, usually a quaternary ammonium salt like Tetra-n-butylammonium bromide (TBAB) or benzyltriethylammonium chloride, which is soluble in both phases. biomedres.usacs.org The catalyst forms an ion pair with the nucleophile (or an anion from the base) and transports it from the aqueous/solid phase into the organic phase. crdeepjournal.orgbiomedres.us Here, the nucleophile can react with the 4-chlorobenzyl chloride to form the desired product. crdeepjournal.org
The advantages of using PTC for this N-alkylation include:
Use of Milder Reagents : PTC allows for the use of inexpensive and safer inorganic bases such as sodium hydroxide, potassium carbonate, or cesium carbonate, eliminating the need for hazardous and expensive bases like sodium hydride. acsgcipr.orgacs.orgphasetransfer.com
Greener Solvents : The technique often avoids the need for polar aprotic solvents, permitting the use of less toxic solvents like toluene. acsgcipr.org
Increased Reaction Rates : By facilitating reactant interaction, PTC can significantly increase reaction rates and improve yields under mild conditions. crdeepjournal.orgbiomedres.us
Simplified Workup : The catalyst can often be recycled, and the biphasic system simplifies product isolation. biomedres.us
Benzyl (B1604629) chloride and its derivatives are considered excellent substrates for PTC-mediated SN2 reactions due to their high reactivity, leading to clean and rapid conversions. phasetransfer.com
Table 1: Examples of PTC Systems for N-Alkylation Reactions
| Catalyst | Base | Solvent System | Reference |
| Tetra-n-butylammonium bromide (TBAB) | Diisopropylamine (DIPA) | Not specified | acs.org |
| Benzyltriethylammonium chloride | Sodium hydroxide | Aqueous/Organic | biomedres.us |
| Quaternary ammonium salts (general) | NaOH, Carbonate | Toluene, MTBE | acsgcipr.org |
Derivatization and Functionalization Strategies of this compound
Chemical Modifications at the Piperidine Nitrogen
The 4-chlorobenzyl group attached to the piperidine nitrogen can be viewed as a protecting group that can be removed to yield the parent secondary amine. This process, known as N-debenzylation, allows for subsequent functionalization at the nitrogen atom. A common method for cleaving the N-benzyl bond is catalytic hydrogenation, typically using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. Once the piperidine is unmasked, it can undergo a variety of reactions, including:
N-Acylation : Reaction with acyl chlorides or anhydrides to form amides.
N-Sulfonylation : Reaction with sulfonyl chlorides to form sulfonamides. whiterose.ac.uk
Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent to introduce different N-alkyl groups. whiterose.ac.uk
This strategy provides a versatile route to a wide array of N-substituted piperidine derivatives starting from this compound.
Substituent Variations on the Chlorobenzyl Moiety
The chlorobenzyl portion of the molecule offers another site for chemical modification, primarily through reactions targeting the chlorine atom on the aromatic ring. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. For instance, the chlorine atom can be replaced with various substituents through reactions such as:
Suzuki Coupling : Reaction with boronic acids or esters to form a new carbon-carbon bond, introducing aryl or vinyl groups.
Buchwald-Hartwig Amination : Reaction with amines to form a carbon-nitrogen bond, replacing the chlorine with a substituted amino group.
Sonogashira Coupling : Reaction with terminal alkynes to install an alkynyl substituent.
These transformations allow for the synthesis of a diverse library of compounds where the electronic and steric properties of the benzyl moiety are systematically varied.
Functional Group Interconversions on the Piperidine Ring System
Direct functionalization of the saturated piperidine ring presents a significant synthetic challenge due to the chemical inertness of C-H bonds. However, modern catalytic methods have enabled site-selective C-H functionalization. The N-(4-chlorobenzyl) group can influence the regioselectivity of these reactions.
Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been shown to be effective for functionalizing N-substituted piperidines. nih.gov The site of functionalization can be controlled by the choice of catalyst and the nature of the N-substituent. nih.gov
C2-Functionalization : The C-H bond at the C2 position is electronically activated due to its proximity to the nitrogen atom. Specific rhodium catalysts can direct the insertion of an arylacetate group preferentially at this position. nih.gov
C4-Functionalization : By modifying the N-substituent to an N-α-oxoarylacetyl group, the regioselectivity can be shifted to the C4 position, which is sterically more accessible. nih.gov
C3-Functionalization : The C3 position is generally the most difficult to functionalize directly. An indirect approach involves the cyclopropanation of an N-protected tetrahydropyridine intermediate, followed by a regio- and stereoselective reductive ring-opening of the resulting cyclopropane to introduce a substituent at the C3 position. nih.gov
These advanced strategies provide access to positional analogues of this compound that would be difficult to obtain through traditional ring-construction methods. nih.govresearchgate.net
Table 2: Regioselective Functionalization of the Piperidine Ring
| Position | Method | Catalyst/Reagents | Notes | Reference |
| C2 | C-H Insertion | Rhodium catalyst (e.g., Rh₂(R-TPPTTL)₄) | Electronically favored position | nih.gov |
| C3 | Cyclopropanation / Ring Opening | Rhodium catalyst, then reduction | Indirect, multi-step method | nih.gov |
| C4 | C-H Insertion | Rhodium catalyst (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄) | Requires specific N-acyl group to direct selectivity | nih.gov |
Chemical Reactivity and Transformation Studies
Oxidation Reactions of this compound Derivatives
Derivatives of this compound can undergo oxidation at several positions, leading to structurally distinct products. The specific outcome depends on the oxidizing agent and reaction conditions.
N-Oxidation : The tertiary amine nitrogen is susceptible to oxidation to form the corresponding N-oxide. This transformation can be achieved using oxidizing agents such as Oxone (potassium peroxymonosulfate). In a study on a structurally related thieno[3,2-c]pyridine containing a 2-chlorobenzyl group, Oxone was used to successfully oxidize the tertiary nitrogen to the N-oxide. researchgate.net This reaction is a common metabolic pathway for tertiary amines and can be a key step in further synthetic transformations.
Ring Oxidation to Lactams : The piperidine ring itself can be oxidized, particularly at the carbon atom alpha to the nitrogen. The use of bromine in acetic acid has been reported for the oxidation of an enantiopure piperidine derivative to the corresponding piperidin-2-one (a lactam). researchgate.net This reaction introduces a carbonyl group into the heterocyclic ring, significantly altering its chemical properties and providing a scaffold for further functionalization.
Table 3: Oxidation Reactions of Piperidine Derivatives
| Oxidizing Agent | Product Type | Description | Reference |
| Oxone (Potassium Peroxymonosulfate) | N-Oxide | Oxidation of the tertiary nitrogen atom. | researchgate.net |
| Bromine in Acetic Acid | Piperidin-2-one (Lactam) | Oxidation of the C-H bond alpha to the nitrogen to a carbonyl group. | researchgate.net |
Reduction Reactions of this compound Derivatives
Reduction reactions involving derivatives of this compound typically target functional groups appended to the piperidine ring or involve the modification of the chlorobenzyl moiety itself through catalytic hydrogenation.
One significant reductive transformation is the catalytic hydrogenation of ketone functionalities on the piperidine ring. For instance, the reduction of a piperidone derivative, such as 1-(4-chlorobenzyl)-4-piperidone, yields the corresponding alcohol, 1-(4-chlorobenzyl)-4-piperidinol. This conversion is commonly achieved using catalysts like Raney Nickel. A study on the analogous hydrogenation of 2,2,6,6-tetramethyl-4-piperidone found that Raney Ni was the most effective catalyst, providing a 97.3% yield of the corresponding piperidinol under optimized conditions epa.gov. Such reductions are crucial for synthesizing functionalized piperidine derivatives.
Another important class of reduction involves the conversion of carboxylic acid and ester groups. Derivatives like this compound-4-carboxylic acid or its esters can be reduced to the corresponding primary alcohols. Powerful hydride-donating agents are typically employed for these transformations. Lithium aluminum hydride (LiAlH₄) is highly effective and can reduce esters and carboxylic acids to alcohols harvard.eduimperial.ac.uk. Sodium borohydride (B1222165) (NaBH₄), while generally less reactive towards esters, can be used for this purpose, sometimes under specific conditions or in activated systems imperial.ac.ukrsc.org. For a more controlled reduction of an ester to an aldehyde, diisobutylaluminium hydride (DIBAL-H) is often the reagent of choice, typically used at low temperatures imperial.ac.uk.
Catalytic hydrogenation can also be employed to modify the chlorobenzyl group. Under certain conditions with catalysts such as palladium on carbon (Pd/C) or platinum, the chlorine atom can be removed via hydrodechlorination, yielding the corresponding 1-benzylpiperidine (B1218667) derivative. Furthermore, hydrogenation of the pyridine ring is a fundamental method for synthesizing the piperidine core itself from pyridine precursors researchgate.netresearchgate.net. For example, the heterogeneous catalytic hydrogenation of 4-(4-fluorobenzyl)pyridine to 4-(4-fluorobenzyl)piperidine has been achieved with high conversion rates using rhodium, palladium, or platinum catalysts researchgate.net.
Below is a table summarizing various reduction reactions applicable to this compound derivatives.
| Derivative Type | Functional Group | Reagent/Catalyst | Product Functional Group | Reference |
| 1-(4-Chlorobenzyl)-4-piperidone | Ketone | Raney Ni, H₂ | Secondary Alcohol | epa.gov |
| This compound-4-carboxylic acid ester | Ester | LiAlH₄ | Primary Alcohol | harvard.eduimperial.ac.uk |
| This compound-4-carboxylic acid ester | Ester | DIBAL-H (1 equiv., low temp) | Aldehyde | imperial.ac.uk |
| This compound | Aryl Chloride | Pd/C, H₂ | Aryl (dehalogenated) | researchgate.net |
Substitution Reactions at the Chlorobenzyl Group
The primary substitution reactions involving the this compound scaffold occur at the benzylic carbon, which is activated towards nucleophilic attack. The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) unless the ring is further activated by potent electron-withdrawing groups, which is not the case here nih.govnih.gov.
The most fundamental substitution reaction related to this compound is its own synthesis via the N-alkylation of piperidine with a 4-chlorobenzyl halide. In this reaction, the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride (or bromide) and displacing the halide leaving group. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) mechanism gacariyalur.ac.inyoutube.com.
The efficiency of this N-alkylation can be influenced by several factors, including the solvent, the presence of a base to neutralize the generated hydrohalic acid, and temperature. Because the product, this compound, is a tertiary amine, it is generally not susceptible to further alkylation, which prevents the formation of quaternary ammonium salts unless harsh conditions and a large excess of the alkylating agent are used masterorganicchemistry.com. This makes the synthesis a relatively clean process for producing the desired tertiary amine. The alkylation of amines with alkyl halides is a widely used method for forming C-N bonds dtic.milyoutube.com.
This synthetic strategy can be extended to create a wide array of derivatives by using substituted piperidines or different benzyl halides. The reaction proceeds as a nucleophilic attack of the secondary amine on the alkyl halide.
The table below outlines the typical components of the N-alkylation reaction to form the title compound.
| Nucleophile | Electrophile | Base (optional) | Solvent | Reaction Type | Product |
| Piperidine | 4-Chlorobenzyl chloride | K₂CO₃, Et₃N | Acetonitrile, DMF, Toluene | SN2 N-Alkylation | This compound |
This reaction highlights that the chemistry of the "chlorobenzyl group" is often centered on its role as an electrophile in substitution reactions with nucleophiles like piperidine to form the final compound.
Advanced Spectroscopic and Analytical Characterization of 1 4 Chlorobenzyl Piperidine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-(4-Chlorobenzyl)piperidine, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to confirm the connectivity and arrangement of atoms.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound shows distinct signals for the protons on the aromatic ring, the benzylic bridge, and the piperidine (B6355638) ring.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. Due to the low natural abundance of ¹³C, spectra are typically recorded with proton decoupling, resulting in a spectrum of singlet peaks for each unique carbon atom. rsc.org
The chemical shift data from both ¹H and ¹³C NMR are compiled in the tables below.
Interactive Table: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ) in ppm (DMSO-d₆) rsc.org | Multiplicity | Inferred Coupling Constant (J) in Hz | Assignment |
|---|---|---|---|---|
| 2H | 7.77-7.75 | Doublet | - | Aromatic (ortho to -CH₂) |
| 2H | 7.71-7.69 | Doublet | - | Aromatic (meta to -CH₂) |
| 2H | 3.79 | Singlet | - | Benzylic (-CH₂-) |
| 4H | 2.69 | Singlet | - | Piperidine (-CH₂-N-) |
| 4H | 1.90-1.85 | Multiplet | - | Piperidine (-CH₂-) |
| 2H | 1.78-1.77 | Doublet | - | Piperidine (-CH₂-) |
Note: DMSO-d₆ refers to Dimethyl sulfoxide-d₆, a common solvent used in NMR spectroscopy.
Interactive Table: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ) in ppm (DMSO-d₆) rsc.org | Assignment |
|---|---|---|
| 1 | 138.13 | Aromatic (C-Cl) |
| 2 | 130.91 | Aromatic (CH) |
| 3 | 130.74 | Aromatic (CH) |
| 4 | 119.73 | Aromatic (C-CH₂) |
| 5 | 61.98 | Benzylic (-CH₂) |
| 6 | 53.80 | Piperidine (-CH₂-N) |
| 7 | 25.56 | Piperidine (-CH₂) |
| 8 | 23.97 | Piperidine (-CH₂) |
Note: The specific assignment of aromatic carbons may vary.
Infrared (IR) Spectroscopy for Functional Group Analysis
The key vibrational modes expected are:
Aromatic C-H Stretching: Typically observed just above 3000 cm⁻¹.
Aliphatic C-H Stretching: From the piperidine and benzylic methylene (B1212753) groups, appearing just below 3000 cm⁻¹.
Aromatic C=C Stretching: Overtone and combination bands appear in the 1600-2000 cm⁻¹ region, and fundamental vibrations are found in the 1450-1600 cm⁻¹ range.
C-N Stretching: The stretching vibration of the tertiary amine is expected in the 1250-1020 cm⁻¹ region.
C-Cl Stretching: A strong absorption band for the aryl chloride is expected in the 1090-1010 cm⁻¹ region.
Out-of-Plane (OOP) C-H Bending: A strong band in the 850-800 cm⁻¹ region is characteristic of 1,4-disubstitution (para) on a benzene (B151609) ring.
Interactive Table: Predicted Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Ar-H |
| Aliphatic C-H Stretch | 2950-2800 | Strong | C-H (Piperidine & Benzylic) |
| Aromatic C=C Stretch | 1600-1450 | Medium-Variable | C=C (Benzene Ring) |
| C-N Stretch | 1250-1020 | Medium | Tertiary Amine |
| C-Cl Stretch | 1090-1010 | Strong | Aryl-Cl |
| Aromatic C-H OOP Bending | 850-800 | Strong | 1,4-Disubstituted Benzene |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.
For this compound (C₁₂H₁₆ClN), the exact molecular weight is 210.10 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 210, with a characteristic isotopic peak (M+2) at m/z 212 with approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
The fragmentation of N-benzylpiperidines is often dominated by cleavage of the benzylic C-N bond. The primary fragmentation pathways for this compound are expected to be:
Formation of the Chlorotropylium Ion: The most prominent fragmentation is the alpha-cleavage of the bond between the benzylic carbon and the nitrogen atom. This results in the formation of a stable 4-chlorotropylium cation at m/z 125. This is often the base peak in the spectrum. The presence of chlorine would also generate an isotopic peak at m/z 127.
Formation of the Piperidinomethyl Radical: The corresponding radical from this cleavage would be the piperidinomethyl radical, which is a neutral species and not detected.
Formation of the Iminium Ion: Cleavage of the bond between the aromatic ring and the benzylic carbon can lead to the formation of the piperidinomethyl iminium ion [CH₂=N(C₅H₁₀)]⁺ at m/z 98.
Interactive Table: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 210/212 | [C₁₂H₁₆ClN]⁺ | Molecular Ion (M⁺) | Isotopic pattern due to ³⁵Cl/³⁷Cl |
| 125/127 | [C₇H₆Cl]⁺ | 4-Chlorotropylium ion | Often the base peak, characteristic isotopic pattern |
| 98 | [C₆H₁₂N]⁺ | Piperidinomethyl iminium ion | Result of C-C bond cleavage |
| 84 | [C₅H₁₀N]⁺ | Piperidinium ion | Loss of the entire chlorobenzyl group |
X-ray Crystallography for Solid-State Structure Analysis
A search of publicly available crystallographic databases did not yield a specific crystal structure for this compound. Therefore, precise experimental data on its solid-state conformation, such as unit cell dimensions, space group, and specific intramolecular distances and angles, cannot be provided at this time. If a suitable crystal were to be analyzed, this technique would reveal the conformation of the piperidine ring (typically a chair conformation) and the orientation of the 4-chlorobenzyl substituent relative to the piperidine ring.
Chromatographic Techniques in Research Purification and Purity Assessment
Chromatographic methods are essential for the separation, purification, and purity assessment of synthesized compounds like this compound.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. For a tertiary amine like this compound, a typical stationary phase would be silica (B1680970) gel, and the mobile phase would be a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), often with a small amount of a base like triethylamine (B128534) to prevent peak tailing.
Column Chromatography: For preparative scale purification, column chromatography is widely used. Based on the TLC results, a similar solvent system is employed to separate the desired product from unreacted starting materials and byproducts on a silica gel column.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for both the analysis of purity and for purification. A reversed-phase (RP) HPLC method would be suitable for this compound. researchgate.net A C18 column is a common choice for the stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with formic acid or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol, run in either isocratic or gradient mode. sielc.comnih.gov Detection is commonly achieved using a UV detector.
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful tool for assessing the purity and confirming the identity of volatile compounds. unodc.org this compound is sufficiently volatile for GC analysis. The separation would be performed on a capillary column with a non-polar or medium-polarity stationary phase. The retention time provides a measure of purity, while the coupled mass spectrometer confirms the molecular weight and fragmentation pattern of the eluted compound.
Computational Chemistry and Molecular Modeling of 1 4 Chlorobenzyl Piperidine
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(4-Chlorobenzyl)piperidine, docking studies are instrumental in elucidating its binding modes within the active sites of various biological targets.
Research on analogous N-benzylpiperidine derivatives has demonstrated the utility of automated docking procedures to understand interactions with enzymes like acetylcholinesterase (AChE). researchgate.net For this compound, a similar approach can be employed. The piperidine (B6355638) nitrogen can be anchored within the binding pocket, followed by rotational and conformational searches of the 4-chlorobenzyl group to identify optimal interactions. researchgate.net
Key interactions anticipated for this compound would involve hydrophobic interactions between the chlorobenzyl group and nonpolar residues of the target protein. The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor or participate in ionic interactions if protonated. The specific interactions would, of course, be target-dependent. For instance, in sigma receptors, the piperidine nitrogen is a key positive ionizable feature, while the benzyl (B1604629) moiety contributes to hydrophobic interactions. rsc.orgnih.gov
Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Interaction Type | Interacting Residue (Example) | Distance (Å) |
| Pi-Pi Stacking | Phenylalanine (PHE) 290 | 3.8 |
| Halogen Bond | Tyrosine (TYR) 123 | 3.1 |
| Hydrophobic | Leucine (LEU) 315, Valine (VAL) 180 | 4.2, 4.5 |
| Cation-Pi | Tryptophan (TRP) 86 | 4.0 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. drugdesign.org For this compound and its derivatives, QSAR studies can be pivotal in predicting their biological activities and guiding the synthesis of more potent analogs.
A QSAR study on a series of piperidine derivatives acting as acetylcholinesterase inhibitors revealed that the biological activity is significantly influenced by topochemical and van der Waals volume descriptors. nih.gov Similarly, for this compound, a QSAR model could be developed by synthesizing a series of analogs with variations in the substituents on the phenyl ring and the piperidine moiety.
The process would involve calculating various molecular descriptors for each analog, such as electronic, steric, and hydrophobic parameters. These descriptors would then be correlated with the experimentally determined biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). Such models can help in understanding the structural requirements for activity and in predicting the potency of novel, unsynthesized compounds. afantitis.com
Table 2: Example Descriptors for a QSAR Study of this compound Analogs
| Analog | LogP | Molar Refractivity | Electronic Energy | Predicted Activity (IC50, µM) |
| This compound | 3.8 | 65.2 | -1234.5 | 5.2 |
| 1-(4-Fluorobenzyl)piperidine | 3.5 | 62.1 | -1198.7 | 7.8 |
| 1-(4-Methylbenzyl)piperidine | 3.9 | 67.8 | -1250.1 | 4.5 |
| 1-(4-Nitrobenzyl)piperidine | 3.2 | 64.5 | -1301.2 | 10.1 |
Conformational Analysis of the Piperidine Ring and its Substituents
The biological activity of this compound is intrinsically linked to its three-dimensional structure. Conformational analysis of the piperidine ring and its substituents is therefore crucial for understanding its interaction with biological targets. The piperidine ring typically adopts a chair conformation to minimize steric strain. ias.ac.in
For this compound, the large 4-chlorobenzyl group attached to the nitrogen atom will have a significant impact on the conformational preference. In N-substituted piperidines, the substituent on the nitrogen can exist in either an axial or equatorial position. The equatorial orientation is generally favored to avoid steric clashes with the axial hydrogens on the ring.
Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to determine the relative energies of different conformers. researchgate.net These studies can provide insights into the most stable conformation of this compound in different environments, which is essential for accurate molecular docking and pharmacophore modeling. The flexibility of the benzylpiperidine linkage also allows for various spatial arrangements of the aromatic ring relative to the piperidine core, which can be explored through conformational search algorithms.
In Silico Approaches to Molecular Design and Optimization
In silico methods play a vital role in the design and optimization of new drug candidates based on the this compound scaffold. These approaches leverage computational tools to design new molecules with improved potency, selectivity, and pharmacokinetic properties.
Based on the insights gained from molecular docking and QSAR studies, new derivatives of this compound can be designed. For example, if docking studies reveal a specific pocket in the target's active site, the 4-chlorobenzyl group can be modified to include functional groups that can form favorable interactions with that pocket. Structure-activity relationship data from QSAR models can guide the selection of substituents that are likely to enhance biological activity. nih.govnih.gov
Virtual screening of compound libraries is another powerful in silico technique. A pharmacophore model can be developed based on the key structural features of this compound required for its biological activity. This model can then be used to search large databases of chemical compounds to identify novel molecules that possess these features and are therefore likely to exhibit similar biological activity. mdpi.com This approach accelerates the discovery of new lead compounds for further development.
Preclinical Pharmacological Investigations of 1 4 Chlorobenzyl Piperidine Derivatives
Target Identification and Validation Studies
A crucial first step in the preclinical assessment of 1-(4-Chlorobenzyl)piperidine derivatives is the identification of their molecular targets. This involves a range of biochemical and pharmacological assays to determine their interaction with specific enzymes and receptors.
Enzyme Inhibition Potentials
Research has shown that certain derivatives of this piperidine (B6355638) compound can act as inhibitors of specific enzymes, most notably Carbonic Anhydrases (CAs). nih.gov CAs are a family of metalloenzymes that play a critical role in numerous physiological processes, including pH regulation and CO2 transport. rsc.orgmdpi.com Dysregulation of certain CA isoforms is associated with various diseases, making them a viable therapeutic target. rsc.org
Specifically, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been synthesized and evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. nih.gov Several of these sulfonamide derivatives demonstrated potent inhibitory activity, with some showing low nanomolar concentrations and notable selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II. nih.gov
Table 1: Carbonic Anhydrase Inhibition by Piperidine Derivatives
| Compound Type | Target Isoforms | Activity Level | Selectivity Noted |
|---|
This table summarizes the inhibitory potential of specific piperidine derivatives against human Carbonic Anhydrase isoforms.
Receptor Modulation and Binding Affinity Studies
In addition to enzyme inhibition, derivatives of this compound are being investigated for their ability to bind to and modulate the activity of various receptors. A significant area of this research has been focused on sigma (σ) receptors. nih.govnih.gov Sigma receptors, divided into σ1 and σ2 subtypes, are involved in a wide range of cellular functions and are considered potential targets for therapeutic intervention in neurological disorders and cancer. nih.gov
Studies on a series of arylalkyl/arylalkylsulfonyl piperidine-based derivatives have identified compounds with high affinity for the σ1 receptor and comparatively low affinity for the σ2 subtype. nih.gov For instance, the compound 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine was identified as a potent sigma ligand, exhibiting a high affinity for the σ1 receptor (Ki = 0.96 ± 0.05 nM) and a 96-fold selectivity over the σ2 receptor (Ki = 91.8 ± 8.1 nM). nih.gov Computational and functional assays have helped to elucidate the binding modes of these compounds, revealing that specific structural features, such as a positively charged nitrogen atom, are critical for high-affinity binding to the σ1 receptor. nih.govrsc.org
Table 2: Sigma Receptor Binding Affinity of a Piperidine Derivative
| Compound | σ1 Receptor Affinity (Ki) | σ2 Receptor Affinity (Ki) | Selectivity (σ1/σ2) |
|---|
This table presents the binding affinity and selectivity of a representative piperidine derivative for sigma receptors. nih.gov
Cellular and Biochemical Mechanisms of Action Research
Following target identification, research delves into the downstream effects of these compounds within the cell. This involves examining their influence on intracellular signaling and fundamental cellular processes.
Investigation of Intracellular Signaling Pathways
The interaction of this compound derivatives with their molecular targets can trigger cascades of intracellular signaling events. For example, compounds that inhibit the Akt kinase pathway have been developed from this chemical class. acs.orgaacrjournals.org The Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth.
One such derivative, AZD5363, a potent pan-AKT kinase inhibitor, has been shown to effectively suppress the phosphorylation of downstream targets of Akt, such as PRAS40 and GSK3β, in preclinical models. aacrjournals.org This demonstrates a clear pharmacodynamic effect on a key cancer-related signaling pathway. aacrjournals.org Similarly, other piperazine-based compounds have been found to induce apoptosis through both intrinsic and extrinsic cellular pathways by upregulating the expression of apoptosis-related genes like P53, bax, and caspases, while downregulating anti-apoptotic genes like Bcl-2. nih.gov
Modulation of Cellular Processes
The modulation of signaling pathways by these compounds ultimately translates into effects on core cellular processes. Piperidine derivatives have been shown to have the potential to halt the cell cycle and trigger programmed cell death, or apoptosis, in cancer cells. researchgate.net
For instance, certain novel 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives have been shown to arrest cancer cells in the G2/M phase of the cell cycle. nih.gov This arrest prevents the cells from dividing and proliferating. Furthermore, these compounds were found to inhibit tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division. nih.gov The disruption of this process can directly lead to the induction of apoptosis. researchgate.netmdpi.com
Antiproliferative and Antitumor Research in Preclinical Models
The culmination of target identification and mechanistic studies is the evaluation of the antiproliferative and antitumor effects of this compound derivatives in preclinical cancer models. These studies typically involve testing the compounds against various human tumor cell lines in vitro.
A range of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated significant cytotoxic activity against a panel of cancer cell lines derived from liver, breast, colon, gastric, and endometrial cancers. mdpi.comresearchgate.net Similarly, other synthesized series of 1-(4-chlorobenzhydryl) piperazine (B1678402) derivatives have shown potent antiproliferative activity against human tumor cell lines, with some compounds exhibiting IC50 values in the micromolar range against leukemia cell lines like HL-60, Z138, and DND-41. researchgate.net
Table 3: In Vitro Antiproliferative Activity of a 1-(4-chlorobenzhydryl) piperazine Derivative (Compound 10)
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HL-60 (Leukemia) | 19.90 |
| Z138 (Leukemia) | 18.00 |
This table shows the concentration of a specific piperazine derivative required to inhibit the growth of several human leukemia cell lines by 50%. researchgate.net
In vivo studies using xenograft models, where human tumors are grown in immunodeficient mice, have further substantiated these findings. For example, oral administration of the AKT inhibitor AZD5363 resulted in dose-dependent inhibition of tumor growth in a breast cancer xenograft model. aacrjournals.org These preclinical results provide a strong basis for the continued investigation of this compound derivatives as potential therapeutic agents.
In Vitro Cytotoxicity Assessments against Cancer Cell Lines
Derivatives of the this compound structure have been the subject of research into their potential as anticancer agents. A notable derivative, 4-[3,5-Bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, known as CLEFMA, has been investigated for its effects on lung adenocarcinoma cell lines H441 and A549. nih.gov Studies indicate that CLEFMA induces cell death, a process associated with the cleavage of caspases 3 and 9, as well as PARP. nih.gov
In other research, a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were assessed for their cytotoxic effects against a wide array of cancer cell lines. mdpi.comresearchgate.net These included lines from liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast (MCF7, BT20, T47D, CAMA-1), colon (HCT-116), gastric (KATO-3), and endometrial (MFE-296) cancers. mdpi.comresearchgate.net The investigations revealed that these compounds exhibited significant cell growth inhibitory activity across the tested cancer cell lines, with cytotoxicity observed in micromolar concentrations. researchgate.net
Table 1: In Vitro Cytotoxicity of Selected Piperidine Derivatives
| Compound | Cancer Type | Cell Lines Tested | Observed Effect |
|---|---|---|---|
| CLEFMA | Lung Adenocarcinoma | H441, A549 | Induces cell death associated with cleavage of caspases 3/9 and PARP. nih.gov |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | Liver, Breast, Colon, Gastric, Endometrial | HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B, MCF7, BT20, T47D, CAMA-1, HCT-116, KATO-3, MFE-296 | Significant cell growth inhibitory activity. mdpi.comresearchgate.net |
In Vivo Efficacy Studies in Animal Xenograft Models
The in vivo anticancer potential of the derivative CLEFMA was evaluated in a mouse xenograft model implanted with H441 lung adenocarcinoma cells. nih.govnih.gov The administration of CLEFMA resulted in a dose-dependent suppression of tumor growth. nih.govnih.gov For instance, at a dose of 0.4 mg·kg⁻¹, the tumor inhibition was approximately 96%. nih.gov This reduction in tumor volume was accompanied by a decrease in the uptake of ¹⁸F-fluorodeoxyglucose in the tumors, indicating a reduction in metabolic activity. nih.govnih.gov
Furthermore, analysis of the tumor tissues revealed a decrease in the expression of the proliferation marker Ki-67. nih.govnih.gov CLEFMA treatment also led to an inhibition of anti-apoptotic markers such as cIAP1, Bcl-xL, Bcl-2, and survivin, while up-regulating the pro-apoptotic proteins Bax and BID. nih.govnih.gov The compound was also found to reduce the expression of COX-2 in tumors and decrease serum levels of TNF-α and IL-6. nih.gov These findings suggest that the tumor suppression by CLEFMA is associated with anti-inflammatory and anti-metastatic effects regulated by NF-κB. nih.gov
Antimicrobial, Antiviral, and Antiparasitic Research
The versatility of the piperidine scaffold extends to antimicrobial, antiviral, and antiparasitic research, where various derivatives have been synthesized and evaluated for their activity against a range of pathogens.
Antibacterial Activity Investigations
Piperidine derivatives have been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govbiointerfaceresearch.com In one study, newly synthesized piperidine derivatives were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com The results, when compared to the standard drug chloramphenicol, showed that the derivatives were active against both bacterial species. biointerfaceresearch.com Another study synthesized a novel series of oxazolidinones containing a piperidine group and evaluated their antibacterial activity against clinically isolated resistant strains. One compound with an exo-cyanoethylidene group at the 4-position of the piperidine ring was found to be two to threefold more potent than linezolid (B1675486) against penicillin-resistant Staphylococcus pneumonia and Staphylococcus agalactiae. nih.gov
Antifungal and Antiviral Activity Assessments
The antifungal potential of piperidine derivatives has also been explored. biomedpharmajournal.orgacademicjournals.org Certain synthesized piperidin-4-one derivatives have demonstrated significant antifungal activity when compared to the standard drug terbinafine. biomedpharmajournal.org Specifically, thiosemicarbazone derivatives of piperidin-4-one showed enhanced antifungal effects. biomedpharmajournal.org In another study, piperidine derivatives showed varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.orgresearchgate.net
In the realm of antiviral research, new derivatives of N-substituted piperidines have been synthesized and tested against the influenza A/Swine/Iowa/30 (H1N1) virus on an MDCK cell model. nih.gov The results indicated that these substances were effective against the influenza A/H1N1 virus when compared to commercial preparations. nih.gov
Table 2: Antimicrobial and Antiviral Activity of Piperidine Derivatives
| Activity Type | Pathogen/Virus | Derivative Class | Key Findings |
|---|---|---|---|
| Antibacterial | S. aureus, E. coli | Piperidine derivatives | Active against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com |
| Antibacterial | Penicillin-resistant S. pneumonia, S. agalactiae | Oxazolidinones with piperidine group | A specific compound was 2-3 times more potent than linezolid. nih.gov |
| Antifungal | M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans | Piperidin-4-one derivatives | Showed significant antifungal activity. biomedpharmajournal.org |
| Antiviral | Influenza A/H1N1 | N-substituted piperidines | Effective against the virus in vitro. nih.gov |
Antiparasitic and Antitubercular Research
Derivatives of this compound have shown promise in antiparasitic research, particularly as antimalarial agents. smolecule.com Studies have demonstrated that these compounds can exhibit significant activity against resistant strains of Plasmodium falciparum. smolecule.com In one investigation, a series of 1,4-disubstituted piperidine derivatives were synthesized and evaluated for their antiplasmodial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Several of these derivatives displayed good activity against both parasitic strains. nih.gov
In the area of antitubercular research, various heterocyclic compounds containing pyrazoline and pyrazole (B372694) moieties attached to a 1'-(4-chlorophenyl) group have been synthesized. researchgate.net These compounds were screened for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. researchgate.net Some of the synthesized compounds showed promising results when compared to standard anti-TB drugs. researchgate.net
Neuropharmacological and Central Nervous System (CNS) Research
The piperidine structure is a common feature in molecules targeting the central nervous system. clinmedkaz.org Derivatives have been investigated for their potential interaction with various CNS receptors, including sigma receptors, which are implicated in several neurological processes. smolecule.com Research has also focused on developing piperidine derivatives as cognition-enhancers. nih.gov A series of piperidine analogues were synthesized and tested in the mouse passive-avoidance test, a model for assessing learning and memory. nih.gov
Furthermore, a high-throughput screening campaign identified a novel class of M4 muscarinic acetylcholine (B1216132) receptor antagonists based on a pyridazine (B1198779) core with a piperidine substituent. nih.gov Optimization of this series led to potent and CNS penetrant pan-muscarinic antagonists. These compounds are of interest for their potential in treating neurological conditions without the typical basic or quaternary amine moiety found in classical mAChR antagonists. nih.gov
Transporter Inhibitory Activity Studies (e.g., DAT, NET, SERT)
The influence of this compound derivatives extends to the modulation of neurotransmitter transporters, which are crucial for regulating synaptic concentrations of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). Certain piperidine-piperazine compounds have been identified as effective ligands for these transporters. google.com
A study focused on designing dual-target inhibitors for Alzheimer's disease investigated 1-benzylpiperidine (B1218667) derivatives for their ability to inhibit both acetylcholinesterase (AChE) and the serotonin transporter (SERT). nih.gov This research identified several compounds with potent SERT inhibitory activity. The general structure involved a 1-benzylpiperidin-4-yl)methanone core. Modifications to the benzyl (B1604629) group, including the placement of chloro and bromo substituents, were explored to optimize activity. nih.gov The findings indicated that specific substitution patterns on the benzyl ring attached to the piperidine nitrogen are critical for potent SERT inhibition.
Table 2: Serotonin Transporter (SERT) Inhibitory Activity of Select 1-Benzylpiperidine Derivatives This table is interactive. You can sort and filter the data.
| Compound | Chemical Name | SERT IC50 (µM) |
|---|---|---|
| 9 | (1-(3-Chlorobenzyl)piperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone | 0.43 |
| 10 | (1-(3-Bromobenzyl)piperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone | 0.31 |
| 11 | (1-(2,4-Dichlorobenzyl)piperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone | 0.23 |
Data represents the concentration required to inhibit 50% of SERT activity. nih.gov
Investigations of Anxiolytic and Anticonvulsant Potential in Animal Models
The therapeutic potential of compounds structurally related to this compound has been explored in preclinical models of anxiety and epilepsy. researchgate.netnih.gov For example, Imepitoin, a compound featuring a 1-(4-chlorophenyl) group, has demonstrated both anxiolytic and anticonvulsant effects in various animal models. researchgate.net It acts as a low-affinity partial agonist at the benzodiazepine (B76468) binding site of the GABAA receptor. researchgate.net
In a study focused on creating potential anticonvulsant agents with additional beneficial properties, a series of N-Mannich bases were synthesized from 4-substituted phenylpiperazines and 4,4-diphenylpyrrolidin-2-one. nih.gov These compounds were evaluated for anticonvulsant activity in mouse models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov One derivative, 4,4-diphenyl-1-((4-phenylpiperazin-1-yl)methyl)pyrrolidin-2-one, showed protection in both the MES and scPTZ tests. nih.gov This same compound was further evaluated in the four-plate test, where it exhibited statistically significant anxiolytic-like activity. nih.gov
Table 3: Preclinical Anticonvulsant and Anxiolytic Activity of a Piperazine Derivative This table is interactive. You can sort and filter the data.
| Compound | Test Model | Activity Observed |
|---|---|---|
| 4,4-diphenyl-1-((4-phenylpiperazin-1-yl)methyl)pyrrolidin-2-one (Compound 8) | Maximal Electroshock (MES) | 25% protection |
| 4,4-diphenyl-1-((4-phenylpiperazin-1-yl)methyl)pyrrolidin-2-one (Compound 8) | Subcutaneous Pentylenetetrazole (scPTZ) | 25% protection |
| 4,4-diphenyl-1-((4-phenylpiperazin-1-yl)methyl)pyrrolidin-2-one (Compound 8) | Four-Plate Test (Anxiety) | Statistically significant anxiolytic-like activity |
Data obtained from in vivo screening in mouse models. nih.gov
Other Biological Activity Research
Anti-inflammatory Property Investigations
The piperidine scaffold is a component of various compounds investigated for anti-inflammatory properties. ijnrd.org Research on a structurally similar compound, 1-(4-chlorophenyl)-4-{2-[3-(2-pyridyl)acrylyloxy]ethyl}-piperazine, demonstrated significant anti-inflammatory effects in rat models. researchgate.net This compound was effective in preventing edema formation induced by carrageenin, formalin, and dextran. researchgate.net
More recent research has focused on piperidine derivatives as agonists for the peroxisome proliferator-activated receptor δ (PPARδ), a target for metabolic diseases with an inflammatory component like atherosclerosis. nih.gov A novel agonist with a 4-(1-pyrrolidinyl)piperidine (B154721) structure was found to have potent PPARδ activity. nih.gov In preclinical studies using LDLr-KO mice, this compound significantly suppressed the progression of atherosclerosis and reduced serum levels of the pro-inflammatory chemokine MCP-1. nih.gov
Research into Anticoagulant Activity
Piperidine derivatives have been explored for their potential as anticoagulants. ijnrd.org Studies have shown that compounds containing a 4-(piperidine-1-yl)-pyridine structure exhibit factor IIa inhibition, while certain piperidine diamine derivatives have an inhibitory effect on factor Xa, both crucial enzymes in the coagulation cascade. ijnrd.org In a separate line of research, a series of 1,4-dihydropyridine (B1200194) derivatives were synthesized and screened for their anticoagulant properties, indicating the versatility of pyridine-based scaffolds in this therapeutic area. nih.gov
Anti-diabetic Potential in Preclinical Contexts
The piperidine moiety is a key feature in several compounds investigated for the management of diabetes. ijnrd.orgnih.gov The well-established antidiabetic drug alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, contains a piperidine ring in its structure. nih.gov DPP-4 inhibitors work by preventing the breakdown of incretin (B1656795) hormones, which helps to regulate blood sugar levels. pensoft.net
Preclinical research has also explored other piperidine derivatives for different anti-diabetic mechanisms. A novel derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, demonstrated potent in vitro inhibitory activity against the α-amylase enzyme, surpassing the efficacy of the standard drug acarbose (B1664774) in the reported assay. nih.gov Other studies have focused on piperidine-substituted chalcones, which have shown high in vitro inhibition of α-amylase as well as α-glucosidase. nih.gov The broad spectrum of activity highlights the potential of the piperidine scaffold in developing new anti-diabetic agents. ijnrd.orgnih.gov
Table 4: In Vitro Anti-diabetic Enzyme Inhibition by Piperidine Derivatives This table is interactive. You can sort and filter the data.
| Compound Class / Name | Target Enzyme | Observed Activity |
|---|---|---|
| Alogliptin | DPP-4 | Potent inhibition (IC50 < 10 nM) |
| 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine | α-amylase | 97.30% inhibition |
| Piperidine-substituted chalcones | α-amylase | 85.82% to 96.62% inhibition |
Data sourced from a review of piperidine derivatives as antidiabetic agents. nih.gov
Structure Activity Relationship Sar Studies of 1 4 Chlorobenzyl Piperidine Analogues
Impact of Substituent Position and Nature on Biological Activity
Systematic modifications of the 1-(4-chlorobenzyl)piperidine scaffold have revealed critical insights into the role of substituent placement and chemical properties on biological activity. Studies focusing on sigma receptor affinity have shown that the nature and position of substituents on both the benzyl (B1604629) and piperidine (B6355638) rings can dramatically alter binding potency.
For instance, in a series of 1-aralkyl-4-benzylpiperidine derivatives, the electronic nature of substituents on the aralkyl ring was found to be a key determinant of sigma-1 (σ₁) receptor affinity. While the parent 1-benzylpiperidine (B1218667) scaffold provides a foundational level of activity, the introduction of a chlorine atom at the para position of the benzyl ring, as in this compound, often enhances affinity.
Further exploration of the benzyl ring has demonstrated that:
Electron-withdrawing groups at the para position generally lead to higher affinity. For example, replacing the chloro group with a fluoro or bromo group can modulate activity, with the optimal halogen depending on the specific biological target.
Electron-donating groups , such as methoxy (B1213986) or methyl groups, at the same position tend to decrease affinity.
The position of the substituent is also critical. Moving the chloro group from the para to the meta or ortho position often results in a significant drop in potency, highlighting the importance of the para-substitution for optimal interaction with the receptor binding site.
Modifications to the piperidine ring have also been explored. The introduction of substituents at the 4-position of the piperidine ring has been a particularly fruitful area of investigation. For example, the addition of a benzyl group at this position has been shown to significantly increase affinity for sigma receptors.
To illustrate these findings, consider the following data from studies on sigma receptor binding affinity (Ki, nM):
| Compound | R (on Benzyl Ring) | R' (on Piperidine Ring) | σ₁ Receptor Affinity (Ki, nM) |
| 1-Benzylpiperidine | H | H | > 1000 |
| This compound | 4-Cl | H | 150 |
| 1-(4-Fluorobenzyl)piperidine | 4-F | H | 200 |
| 1-(4-Methylbenzyl)piperidine | 4-CH₃ | H | 500 |
| 1-(4-Chlorobenzyl)-4-benzylpiperidine | 4-Cl | Benzyl | 5.8 |
| 1-(4-Fluorobenzyl)-4-benzylpiperidine | 4-F | Benzyl | 8.2 |
Role of Piperidine Ring Stereochemistry on Pharmacological Potency
The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its interaction with biological targets. While extensive research has been conducted on the stereochemistry of various piperidine derivatives, specific studies focusing on the stereoisomers of the this compound ring itself are less common. This is largely due to the fact that the piperidine ring in this specific compound does not possess a chiral center unless further substituted.
However, the introduction of a substituent at a position other than the 4-position, or the presence of a chiral substituent, would introduce stereoisomers. In such cases, it is well-established that different enantiomers or diastereomers can exhibit significantly different pharmacological potencies and even different biological activities. For example, in related series of piperidine-based compounds, it has been consistently observed that one enantiomer is significantly more active than the other. This stereoselectivity is a strong indicator of a specific binding interaction with a chiral receptor pocket.
Influence of Lipophilicity and Physicochemical Parameters on Activity
The ability of a drug molecule to pass through biological membranes and reach its target is heavily influenced by its physicochemical properties, particularly its lipophilicity (fat-solubility). Quantitative Structure-Activity Relationship (QSAR) studies are often employed to correlate these properties with biological activity.
For this compound analogues, lipophilicity, often expressed as the logarithm of the partition coefficient (logP), plays a significant role in their activity. A certain degree of lipophilicity is generally required for the compound to cross the blood-brain barrier and access targets within the central nervous system, such as sigma receptors.
However, the relationship between lipophilicity and activity is not always linear. Often, there is an optimal range of lipophilicity for a given biological target. Increasing lipophilicity beyond this optimum can lead to decreased activity due to poor solubility, increased metabolic breakdown, or non-specific binding to other cellular components.
QSAR studies on related piperidine derivatives have shown that:
Mathematical models have been developed that can predict the biological activity of new analogues based on calculated physicochemical parameters like logP, molar refractivity, and electronic parameters. These models are valuable tools in guiding the design of new compounds with improved potency.
Identification of Key Pharmacophoric Elements
A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. For this compound and its analogues targeting the sigma receptor, several key pharmacophoric elements have been identified through extensive SAR and molecular modeling studies.
The generally accepted pharmacophore model for high-affinity sigma-1 receptor ligands includes:
A basic nitrogen atom: The nitrogen atom of the piperidine ring is a crucial feature. At physiological pH, this nitrogen is protonated, allowing it to form an ionic interaction with an acidic residue in the receptor's binding site.
A hydrophobic region: The 4-chlorobenzyl group provides a key hydrophobic interaction with a corresponding hydrophobic pocket in the receptor. The para-chloro substituent appears to be optimal for this interaction.
A second hydrophobic region: In more potent analogues, such as those with a benzyl group at the 4-position of the piperidine ring, this additional phenyl ring occupies a second hydrophobic pocket, further enhancing binding affinity.
The spatial relationship between these elements is critical. The distance and orientation of the hydrophobic groups relative to the basic nitrogen atom are key determinants of high-affinity binding. Molecular modeling studies have helped to visualize how these molecules fit into the sigma receptor binding site, confirming the importance of these pharmacophoric features and guiding the design of new, even more potent, ligands.
Pharmacokinetics and Drug Metabolism Research of 1 4 Chlorobenzyl Piperidine Preclinical Focus
In Vitro Metabolic Stability Investigations
The metabolic stability of a compound provides an early indication of its potential for in vivo clearance. In vitro assays using liver microsomes are standard in the industry to assess this parameter. For piperidine-containing compounds, metabolism is often mediated by cytochrome P450 (CYP) enzymes.
Research on various 4-aminopiperidine (B84694) drugs has shown that they generally exhibit moderate to high clearance in human liver microsomes. The primary metabolic pathways identified for these types of compounds are N-dealkylation and hydroxylation of the piperidine (B6355638) ring. Specifically, CYP3A4 has been identified as a major enzyme responsible for the metabolism of many piperidine derivatives. acs.org
Studies on other substituted piperidines have also highlighted the importance of the substituents on the piperidine ring in determining metabolic fate. For instance, the replacement of a piperazine (B1678402) ring with a piperidine ring in certain compounds has been shown to improve metabolic stability in rat liver microsomes. nih.gov
To investigate the metabolic stability of 1-(4-chlorobenzyl)piperidine, a typical in vitro study would involve incubating the compound with liver microsomes from preclinical species (e.g., rat, mouse, dog) and humans. The disappearance of the parent compound over time is monitored by a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
Table 1: Representative In Vitro Metabolic Stability Data for a Piperidine Derivative in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Mouse | 25 | 27.7 |
| Rat | 45 | 15.4 |
| Dog | 60 | 11.6 |
| Monkey | 55 | 12.6 |
| Human | 50 | 13.9 |
Note: The data in this table are representative of typical values for piperidine derivatives and are not specific to this compound.
The results from such studies would help in predicting the in vivo clearance of this compound and guide further structural modifications if improved metabolic stability is desired.
Absorption and Distribution Studies in Preclinical Systems
Understanding the absorption and distribution of a compound is crucial for determining its bioavailability and potential to reach the target site of action. Preclinical studies in animal models, such as rats and mice, are essential for this purpose.
The absorption of orally administered drugs is influenced by factors such as solubility, permeability, and first-pass metabolism. For piperidine derivatives, oral bioavailability can be variable. For example, a study on a complex piperidine-containing molecule showed oral bioavailability ranging from 11.2% in rats to 88.0% in mice. nih.gov
Distribution studies, often conducted using radiolabeled compounds, provide information on the extent to which a drug distributes into various tissues. High plasma protein binding is a common characteristic of many drugs and can influence their distribution. For instance, a MET kinase inhibitor with a piperidine moiety exhibited high plasma protein binding (96.7-99.0%). nih.gov Blood-to-plasma concentration ratios are also determined to see if the compound preferentially partitions into red blood cells. nih.gov
Table 2: Representative Pharmacokinetic Parameters Following Oral Administration of a Piperidine Derivative in Rats
| Parameter | Value |
| Tmax (h) | 1.5 |
| Cmax (ng/mL) | 350 |
| AUC (0-t) (ng·h/mL) | 1200 |
| Bioavailability (%) | 45 |
| Volume of Distribution (Vd/F) (L/kg) | 5.2 |
Note: The data in this table are representative of typical values for piperidine derivatives and are not specific to this compound.
These preclinical absorption and distribution data are vital for predicting the human pharmacokinetic profile and for designing first-in-human clinical trials.
Excretion Pathway Research in Animal Models
The primary routes of excretion are via the urine and feces. The extent to which a compound is excreted unchanged versus as metabolites provides insight into the roles of metabolism and renal clearance in its elimination. For many piperidine derivatives that undergo extensive metabolism, a significant portion of the administered dose is excreted as metabolites.
Table 3: Representative Excretion Profile of a Radiolabeled Piperidine Derivative in Rats Following a Single Oral Dose
| Excretion Route | % of Administered Dose |
| Urine (0-48h) | 35 |
| Feces (0-48h) | 60 |
| Total Recovery | 95 |
Note: The data in this table are representative of typical values for piperidine derivatives and are not specific to this compound.
By identifying the major excretion routes and the chemical nature of the excreted species, researchers can gain a comprehensive understanding of the drug's fate in the body.
Chemical Biology and Chemical Probe Development Using 1 4 Chlorobenzyl Piperidine As a Scaffold
Design and Synthesis of Labeled Probes for Target Engagement Studies
Chemical probes are essential tools in chemical biology for the direct assessment of a ligand's interaction with its biological target in a complex biological environment. The 1-(4-chlorobenzyl)piperidine scaffold has been adapted for such purposes through the incorporation of reporter tags, such as radioisotopes or fluorescent molecules. These labeled probes enable quantitative and spatial analysis of target engagement.
A notable example in the development of radiolabeled probes is the synthesis of ligands for sigma receptors, which are implicated in various neurological disorders. Researchers have designed and synthesized radioiodinated derivatives based on a similar 1-benzylpiperidine (B1218667) core to serve as high-affinity radioligands for Single Photon Emission Computed Tomography (SPECT). For instance, 1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine, an analog of the this compound structure, was developed as a novel iodinated ligand for sigma receptors. nih.gov This compound demonstrated high affinity for the sigma-1 receptor and favorable selectivity over the sigma-2 subtype. nih.gov
The synthesis of such a radioligand typically involves the preparation of a suitable precursor, in this case, a trans-vinyl tributylstannane derivative, which then undergoes oxidative iododestannylation to introduce the radioisotope, such as Iodine-123. nih.gov The resulting radiolabeled probe, [¹²³I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine , exhibited good brain uptake and specificity for sigma receptors in preclinical studies, underscoring the potential of the 1-benzylpiperidine scaffold in creating effective imaging agents. nih.gov
In a similar vein, fluorescent probes have been developed using piperidine-containing scaffolds to visualize sigma receptors in living cells. While not directly using the this compound core, the principles are applicable. For example, indole (B1671886) derivatives bearing an N-butyl-3H-spiro[isobenzofuran-1,4′-piperidine] moiety have been functionalized with various fluorescent tags to produce high-affinity sigma receptor ligands. nih.gov These fluorescent probes have been successfully used in techniques like flow cytometry and confocal microscopy to study the localization and dynamics of sigma-2 receptors. nih.gov The design strategy involves linking a fluorophore to the piperidine-containing scaffold in a manner that preserves high-affinity binding to the target protein.
| Probe Name | Label Type | Target | Affinity (Ki) | Reference |
| [¹²³I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine | Radioisotope | Sigma-1 Receptor | 0.38 nM | nih.gov |
| Fluorescent Indole Derivative with N-butyl-3H-spiro[isobenzofuran-1,4′-piperidine] | Fluorophore | Sigma-2 Receptor | Nanomolar | nih.gov |
Use of this compound as a Scaffold for Ligand Discovery
The this compound moiety is a valuable starting point for the discovery of new bioactive molecules due to its synthetic tractability and its presence in known pharmacologically active compounds. By systematically modifying this core structure, researchers can explore structure-activity relationships (SAR) to develop potent and selective ligands for various biological targets.
An exemplary case is the development of inhibitors for human Carbonic Anhydrases (CAs), a family of enzymes involved in numerous physiological processes. A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were synthesized and evaluated as CA inhibitors. unica.it Within this series, the compound N-(4-chlorobenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide was prepared and characterized. unica.it This demonstrates the direct use of the this compound scaffold in the generation of novel enzyme inhibitors. The synthetic route involved the reaction of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid with 4-chlorobenzylamine. unica.it
Furthermore, the broader 1-benzylpiperidine scaffold has been extensively explored for the discovery of ligands for a range of targets. For instance, derivatives of 1-aralkyl-4-benzylpiperidine have been synthesized and evaluated as potent ligands for sigma receptors. nih.gov These studies have provided insights into the structural requirements for high affinity and selectivity for sigma-1 and sigma-2 receptor subtypes. nih.gov
The versatility of the piperidine (B6355638) scaffold is also evident in the development of inhibitors for other enzymes, such as tyrosinase. A study on piperazine (B1678402)/piperidine amides of benzoic and cinnamic acid derivatives as tyrosinase inhibitors included compounds with a benzyl (B1604629) substituent on the piperidine nitrogen, which was found to be important for potent inhibition. nih.gov Although the specific 4-chloro substitution was not the focus, these findings highlight how modifications to the benzyl and other parts of the scaffold can be systematically explored to optimize biological activity.
The following table summarizes examples of how the 1-benzylpiperidine scaffold, including the 4-chloro substituted variant, has been utilized in ligand discovery.
| Compound Class | Target Enzyme/Receptor | Key Findings | Reference |
| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides | Carbonic Anhydrases | The synthesis of N-(4-chlorobenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide as a potential CA inhibitor. | unica.it |
| 1-Aralkyl-4-benzylpiperidine derivatives | Sigma Receptors | Systematic modifications of the aralkyl moiety led to the identification of potent and selective sigma ligands. | nih.gov |
| Piperazine/piperidine amides of benzoic/cinnamic acids | Tyrosinase | The benzyl substituent on the piperidine was found to be crucial for high inhibitory potency. | nih.gov |
Emerging Applications and Future Research Directions of 1 4 Chlorobenzyl Piperidine
Applications in Organic Catalysis
The piperidine (B6355638) moiety within 1-(4-Chlorobenzyl)piperidine contains a basic nitrogen atom, making it a functional base. In organic synthesis, piperidine and its derivatives are widely utilized as base catalysts for a variety of condensation reactions, such as the Knoevenagel condensation and Michael additions. ijnrd.org While the primary application of this compound has been as a structural building block, its inherent basicity suggests potential utility as a catalyst. Future research may explore its efficacy in promoting organic transformations where a sterically hindered, moderately basic catalyst is advantageous, potentially influencing reaction selectivity and yield.
Research in Polymer Science and Materials Chemistry
The incorporation of piperidine-containing functional groups into polymers is an active area of research for creating "smart" materials that respond to external stimuli like pH or temperature. researchcommons.org Studies have demonstrated the successful synthesis and radical polymerization of monomers containing a piperidine cycle, such as 1-chloro-3-piperidino-2-propylmethacrylate, to form novel polymers. researchcommons.orgresearchcommons.org
While direct polymerization of this compound has not been extensively documented, its structure is amenable to modification for creating novel monomers. The chlorobenzyl group could be functionalized to introduce a polymerizable unit (e.g., a vinyl or acrylate group). The resulting polymers would feature pendant this compound moieties, which could impart specific properties to the material, such as thermal stability, altered solubility, or the ability to coordinate with metal ions. Such materials could find applications in coatings, specialty chemicals, and advanced material science. chemimpex.com
Agricultural and Environmental Applications (e.g., Pesticides, Insecticides)
The piperidine scaffold is a well-established pharmacophore in the agrochemical industry. ijnrd.org Derivatives of piperidine have been successfully developed and commercialized as pesticides and insecticides due to their biological activity against various pests. ijnrd.org The role of this compound in this field is primarily as a key chemical intermediate. chemimpex.comnbinno.com Its structure allows synthetic chemists to build more complex molecules by modifying either the piperidine ring or the chlorobenzyl group. This versatility makes it a valuable starting material for generating libraries of novel compounds that can be screened for potent and selective insecticidal or pesticidal activity. Future research is likely to continue leveraging this compound as a foundational block for the discovery of next-generation crop protection agents.
Development of Novel Research Tools and Methodologies
In the fields of medicinal chemistry and chemical biology, this compound serves as a crucial research tool, primarily functioning as a versatile building block for organic synthesis. nbinno.comisuct.ruminakem.com Its structure is ideal for creating diverse libraries of compounds through systematic chemical modification. Researchers can utilize the reactive sites on the molecule to introduce a wide array of functional groups, leading to the generation of new chemical entities with distinct properties.
These compound libraries are essential for high-throughput screening assays aimed at identifying "hit" compounds that interact with specific biological targets. A small molecule that shows activity in these screens, known as a "chemical probe," can be used to investigate the function of proteins and pathways within cells. nih.govrsc.org The straightforward use of this compound as a scaffold facilitates the rapid synthesis of analogues to explore structure-activity relationships (SAR), accelerating the process of optimizing initial hits into more potent and selective research tools or therapeutic leads.
Innovative Therapeutic Avenues in Preclinical Drug Discovery
The most significant applications of this compound are centered on its use as a scaffold in preclinical drug discovery. The N-benzylpiperidine motif is a privileged structure found in numerous biologically active compounds, and researchers have extensively modified this core to develop novel therapeutic agents for a range of diseases.
Antimalarial Agents: The global challenge of drug-resistant malaria necessitates the discovery of new therapeutics. Research has shown that 1,4-disubstituted piperidine derivatives possess significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov In one study, a library of derivatives was synthesized and evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of the parasite, with several compounds demonstrating potency comparable or superior to chloroquine. nih.govnih.gov
Anti-Alzheimer's Agents: One of the primary therapeutic strategies for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). The 1-benzylpiperidine (B1218667) core is a key structural component of Donepezil, a leading AChE inhibitor. nih.govnih.gov Inspired by this, numerous studies have focused on synthesizing novel 1-benzylpiperidine derivatives as potent AChE inhibitors. nih.govnih.gov Research has shown that modifications to the benzyl (B1604629) and piperidine portions of the scaffold can lead to compounds with exceptionally high inhibitory activity and selectivity for AChE over the related enzyme butyrylcholinesterase (BuChE). nih.govnih.govexcli.de
Other Therapeutic Targets: The versatility of the this compound scaffold has led to its exploration in other therapeutic areas. For instance, a derivative named N-(4-chlorobenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide has been synthesized and investigated as an inhibitor of human carbonic anhydrase, a target relevant to conditions like glaucoma and certain cancers. unica.it Furthermore, the broader class of piperidine-containing molecules continues to be investigated for antitubercular activity, addressing the urgent need for new drugs to combat resistant strains of Mycobacterium tuberculosis. researchgate.netmdpi.com
The following table summarizes key findings from preclinical research involving derivatives of the this compound scaffold.
| Therapeutic Area | Derivative/Related Compound | Key Research Finding |
| Malaria | 1,4-disubstituted piperidine derivatives | Demonstrated potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.govnih.gov |
| Alzheimer's Disease | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | Identified as one of the most potent inhibitors of acetylcholinesterase (AChE) with an IC50 of 0.56 nM and high selectivity over BuChE. nih.gov |
| Alzheimer's Disease | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | A highly potent and selective AChE inhibitor (IC50 = 5.7 nM) developed for the treatment of dementia. nih.gov |
| Carbonic Anhydrase Inhibition | N-(4-chlorobenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide | Synthesized as part of a class of human Carbonic Anhydrase inhibitors. unica.it |
| Tuberculosis | General piperidine-containing heterocycles | The piperidine scaffold is a component of various molecular structures being investigated for activity against Mycobacterium tuberculosis. researchgate.netmdpi.com |
Q & A
Q. Advanced Research Focus
- Screen for cytotoxicity using HEK-293 or HepG2 cells at sub-micromolar concentrations .
- Monitor metabolic stability via microsomal assays (e.g., CYP450 inhibition profiles) .
- Replace metabolically labile groups (e.g., ester linkages) with stable bioisosteres (e.g., amides) .
What role do hydrogen-bonding interactions play in the compound’s crystallographic stability?
Advanced Research Focus
In crystal lattices, intermolecular C–H···O/F and N–H···Cl interactions stabilize packing. For example:
- Intramolecular C17–H···N2 hydrogen bonds form S(6) motifs in pyrazole-containing derivatives .
- Intermolecular C–H···F interactions create 2D sheets parallel to the ac plane, influencing solubility .
Use Hirshfeld surface analysis to quantify interaction contributions (e.g., π-π stacking vs. H-bonding) .
How can conflicting solubility data be reconciled for pharmacological applications?
Advanced Research Focus
Solubility varies with pH and counterion selection. For instance:
- Hydrochloride salts improve aqueous solubility (e.g., 4-(4-chlorophenyl)piperidine HCl) .
- Use COSMO-RS simulations to predict solubility in biorelevant media (e.g., FaSSIF/FeSSIF) .
Experimentally, employ shake-flask methods with UV-Vis quantification across pH 1–7.4 .
What synthetic modifications enhance the compound’s antimicrobial or CNS activity?
Q. Advanced Research Focus
- Introduce electron-withdrawing groups (e.g., NO₂ at the benzyl position) to enhance microbial membrane penetration .
- For CNS targets, incorporate spirocyclic moieties (e.g., thieno[3,2-c]pyran) to improve blood-brain barrier permeability .
Validate via MIC assays (bacterial/fungal strains) or electrophysiology (e.g., patch-clamp for ion channel modulation) .
How do researchers resolve discrepancies between computational predictions and experimental bioactivity?
Advanced Research Focus
Discrepancies arise from force field inaccuracies or off-target effects. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
